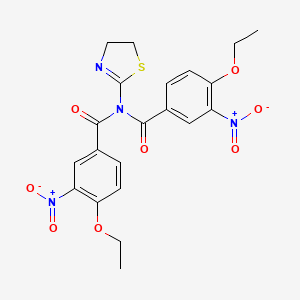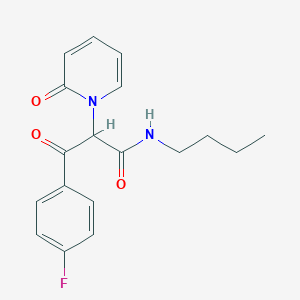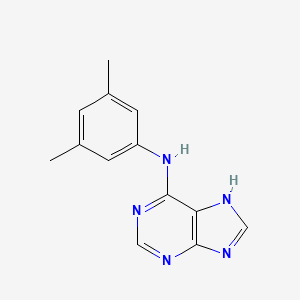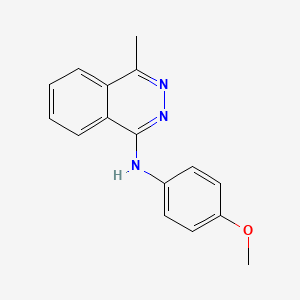![molecular formula C14H15N3O2S2 B12459065 N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further treated to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoylthiourea moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the propanoylthiourea moiety can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA include other thiazole derivatives such as:
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its biological activities.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with potential pharmacological applications. The uniqueness of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15N3O2S2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-12(18)16-13(20)17-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H2,15,16,17,18,20) |
Clé InChI |
UOBAJLJIRDPTOX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=S)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)

![4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12459006.png)

![N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium](/img/structure/B12459018.png)
![2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)
![N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12459022.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12459029.png)
![6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate](/img/structure/B12459031.png)
![N-(2-phenylethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459032.png)


